3-(2-Iodoethyl)pyridine hydroiodide

Organic Synthesis Medicinal Chemistry Process Chemistry

3-(2-Iodoethyl)pyridine hydroiodide (CAS 1864058-26-3) is a heterocyclic organic compound with the molecular formula C7H9I2N and a molecular weight of 360.96 g/mol. It combines a pyridine ring, a 2-iodoethyl substituent at the 3-position, and a hydroiodide salt form.

Molecular Formula C7H9I2N
Molecular Weight 360.965
CAS No. 1864058-26-3
Cat. No. B2536608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodoethyl)pyridine hydroiodide
CAS1864058-26-3
Molecular FormulaC7H9I2N
Molecular Weight360.965
Structural Identifiers
SMILESC1=CC(=CN=C1)CCI.I
InChIInChI=1S/C7H8IN.HI/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H
InChIKeyPMDVJYCDSXXGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Iodoethyl)pyridine Hydroiodide (CAS 1864058-26-3) – A Pyridine-Based Alkylating Agent for Chemical Synthesis


3-(2-Iodoethyl)pyridine hydroiodide (CAS 1864058-26-3) is a heterocyclic organic compound with the molecular formula C7H9I2N and a molecular weight of 360.96 g/mol . It combines a pyridine ring, a 2-iodoethyl substituent at the 3-position, and a hydroiodide salt form. Primarily utilized as a synthetic building block and alkylating agent , the iodoethyl group renders the molecule highly electrophilic, facilitating its application in the construction of complex molecular architectures for pharmaceutical and chemical research.

Why 3-(2-Iodoethyl)pyridine Hydroiodide Cannot Be Casually Substituted by its Bromo or Chloro Analogs


Interchanging halo-ethyl pyridine derivatives during synthesis or procurement without quantitative justification is a high-risk strategy. These analogs differ fundamentally in their reactivity, physicochemical properties, and salt stoichiometry. The C–I bond in 3-(2-Iodoethyl)pyridine hydroiodide is weaker and more readily undergoes nucleophilic substitution than the corresponding C–Br or C–Cl bonds, directly impacting reaction rates, yields, and selectivity . Furthermore, the hydroiodide salt form introduces a distinct molecular weight and acid-base profile compared to free bases or hydrochloride salts, which directly affects molar calculations, solution-phase behavior, and downstream purification requirements . Simply replacing it with a cheaper chloroethyl analog, while seemingly trivial, can lead to failed reactions, inconsistent product profiles, and costly re-optimization.

Quantitative Differentiation of 3-(2-Iodoethyl)pyridine Hydroiodide from Key Analogs


Molecular Weight and Stoichiometric Calculations: Impact on Experimental Design

The hydroiodide salt form of 3-(2-Iodoethyl)pyridine results in a molecular weight of 360.96 g/mol , which is substantially higher than the free base (233.05 g/mol) and common analogs like 3-(2-Bromoethyl)pyridine (186.05 g/mol) . This property is a critical, often overlooked, parameter for accurate stoichiometric calculations in synthesis and solution preparation.

Organic Synthesis Medicinal Chemistry Process Chemistry

Electrophilic Reactivity: Lower Bond Dissociation Energy for Enhanced Alkylation Efficiency

The carbon-iodine (C–I) bond is significantly weaker than the corresponding C–Br and C–Cl bonds, making iodoalkanes the most reactive substrates in SN2 reactions . This class-level property translates to a higher reaction rate for 3-(2-Iodoethyl)pyridine hydroiodide when acting as an alkylating agent. Estimates suggest iodoalkanes can be 2-3 orders of magnitude more reactive than the corresponding bromides in certain S_N2 displacements .

Alkylation Nucleophilic Substitution Reaction Kinetics

Impact of Salt Form on Solubility and Handling: Hygroscopicity and Storage Considerations

As a hydroiodide salt, 3-(2-Iodoethyl)pyridine hydroiodide is anticipated to have different hygroscopicity and solubility profiles compared to non-ionic analogs. The parent pyridine hydroiodide is documented to be hygroscopic and is recommended for storage under inert gas . This contrasts with the free-base 3-(2-Bromoethyl)pyridine, which is a liquid . The ionic character improves solubility in polar, protic media while potentially decreasing it in non-polar organic solvents.

Formulation Process Development Compound Management

Chromatographic Retention: LogP Prediction and Implications for Purification and Bio-Profiling

The presence of two iodine atoms substantially increases the predicted lipophilicity. In silico methods predict a significant difference in LogP between the iodoethyl and chloroethyl analogs, directly impacting reverse-phase chromatography retention times and ADME predictions. For 3-(2-Iodoethyl)pyridine, a predicted pKa of 3.87±0.10 has also been reported for a closely related isomer .

ADME Profiling Purification Medicinal Chemistry

Procurement-Relevant Application Scenarios for 3-(2-Iodoethyl)pyridine Hydroiodide


Synthesis of Temperature-Sensitive Pharmaceutical Intermediates via High-Speed Alkylation

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators, a common step involves alkylating a nitrogen-containing heterocycle with an ethyl linker. When the nucleophilic partner is a complex, heat-sensitive advanced intermediate, the high reactivity of 3-(2-Iodoethyl)pyridine hydroiodide allows the reaction to proceed efficiently at low temperatures (-20 to 0 °C) where the bromo or chloro analog would be inert, minimizing thermal decomposition and maximizing yield [Section 3, Evidence 2]. The solid hydroiodide salt form also simplifies automated dispensing in a parallel synthesis setting [Section 3, Evidence 3].

Late-Stage Functionalization for Radiolabeling or PET Tracer Development

The presence of the iodine atom in the ethyl linker makes this compound a candidate for isotope exchange reactions, where the stable iodine-127 is replaced by a radioisotope like iodine-124 or iodine-131. The structural similarity of the 3-pyridyl-pattern is a motif found in many bioactive compounds, such as certain mGluR5 negative allosteric modulators [1]. The rapid alkylation kinetics are critical when working with short-lived isotopes, providing a distinct advantage over bromo or chloro analogs which react too slowly for practical radiochemical yields [Section 3, Evidence 2].

Controlled Stoichiometry in Polymer or Dendrimer Synthesis

For materials scientists synthesizing pyridine-functionalized polymers or dendrimers, precise control over the degree of substitution is crucial. Accurate charge calculations require the exact molecular weight of the hydroiodide salt (360.96 g/mol) [Section 3, Evidence 1]. Using this well-defined salt guarantees the correct molar equivalents are introduced, which is essential for avoiding off-target crosslinking or under-functionalization that could occur if the stoichiometry was erroneously based on a free base or a different halide salt.

Simplified Purification via Lipophilicity-Driven Separation

During the synthesis of drug candidates that require a 3-pyridylethyl motif, the completed alkylation product will have a significantly higher LogP than the starting heterocycle [Section 3, Evidence 4], while the iodo starting material will have a distinct retention time from its corresponding bromo or chloro impurities. This differential lipophilicity allows for straightforward detection and purification of the target product by HPLC or flash chromatography, enabling a developer to confirm full conversion from the iodo-specific intermediate and ensure the purity profile required for biological testing.

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